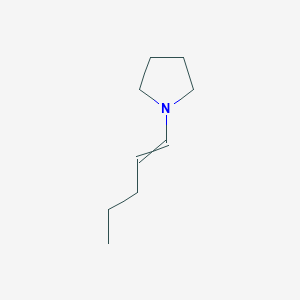
cis-beta-Carboxyacrylamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-beta-Carboxyacrylamidine (CBAA) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CBAA is a derivative of the amino acid arginine and is a potent inhibitor of the enzyme arginase.
Wissenschaftliche Forschungsanwendungen
Cis-beta-Carboxyacrylamidine has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the treatment of various diseases. This compound has been shown to be a potent inhibitor of arginase, which is an enzyme that plays a key role in the regulation of nitric oxide (NO) production. NO is an important signaling molecule that plays a critical role in various physiological processes, including vascular function, immune response, and neurotransmission. This compound has been shown to increase NO production by inhibiting arginase, which makes it a potential therapeutic agent for various diseases, including cardiovascular diseases, cancer, and inflammatory diseases.
Wirkmechanismus
Cis-beta-Carboxyacrylamidine works by inhibiting the enzyme arginase, which is responsible for the breakdown of arginine to ornithine and urea. By inhibiting arginase, this compound increases the availability of arginine, which is a precursor for the production of NO. NO is produced by the enzyme nitric oxide synthase (NOS) from arginine. This compound increases the availability of arginine, which in turn increases the production of NO, leading to various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound increases the production of NO, which leads to vasodilation, improved blood flow, and reduced blood pressure. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has been shown to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Cis-beta-Carboxyacrylamidine has several advantages as a research tool. This compound is a potent inhibitor of arginase, which makes it a valuable tool for studying the role of arginase in various physiological processes. This compound is also a selective inhibitor of arginase, which makes it a valuable tool for studying the specific effects of arginase inhibition. However, this compound has some limitations as a research tool. This compound has a short half-life, which makes it difficult to use in long-term experiments. This compound is also relatively expensive, which may limit its use in some research settings.
Zukünftige Richtungen
Cis-beta-Carboxyacrylamidine has several potential future directions for research. One potential direction is the development of this compound as a therapeutic agent for various diseases, including cardiovascular diseases, cancer, and inflammatory diseases. Another potential direction is the use of this compound as a research tool to study the role of arginase in various physiological processes. This compound may also have potential applications in the field of neuroscience as a neuroprotective agent. Further research is needed to fully understand the potential applications of this compound in various fields of scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a potent inhibitor of arginase, which makes it a valuable tool for studying the role of arginase in various physiological processes. This compound has several potential applications as a therapeutic agent for various diseases, including cardiovascular diseases, cancer, and inflammatory diseases. Further research is needed to fully understand the potential applications of this compound in various fields of scientific research.
Synthesemethoden
Cis-beta-Carboxyacrylamidine can be synthesized through a multi-step process starting from arginine. The first step involves the protection of the amino group of arginine with a suitable protecting group. This is followed by the conversion of the carboxylic acid group of arginine to an amide group. The protected arginine derivative is then subjected to a reaction with acryloyl chloride to obtain this compound. The protecting group is then removed to obtain the final product.
Eigenschaften
CAS-Nummer |
10567-30-3 |
|---|---|
Molekularformel |
C11H14O2S |
Molekulargewicht |
114.1 g/mol |
IUPAC-Name |
(Z)-4-amino-4-iminobut-2-enoic acid |
InChI |
InChI=1S/C4H6N2O2/c5-3(6)1-2-4(7)8/h1-2H,(H3,5,6)(H,7,8)/b2-1- |
InChI-Schlüssel |
PUYYOFIOXZDTMK-UPHRSURJSA-N |
Isomerische SMILES |
C(=C\C(=O)O)\C(=N)N |
SMILES |
C(=CC(=O)O)C(=N)N |
Kanonische SMILES |
C(=CC(=O)O)C(=N)N |
Synonyme |
cis-beta-carboxyacrylamidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde](/img/structure/B227714.png)

![Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid](/img/structure/B227718.png)


![2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid](/img/structure/B227745.png)
![2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)
![N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide](/img/structure/B227751.png)

![isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate](/img/structure/B227774.png)


![ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B227795.png)
![5-(2-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227803.png)